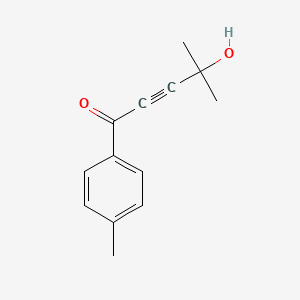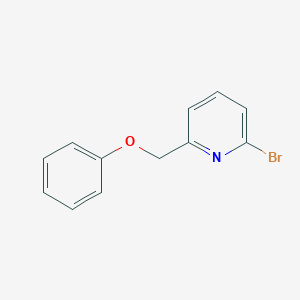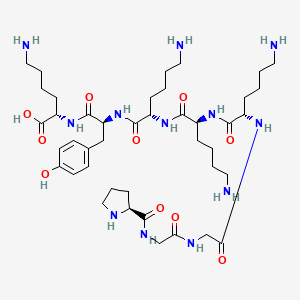
9,9-Dihexyl-2,7-divinylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dihexyl-2,7-divinylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene core and two vinyl groups at the 2nd and 7th positions. This compound is known for its applications in organic electronics, particularly in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties and high charge-carrier mobility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-2,7-divinylfluorene typically involves a multi-step process starting from fluorene. The first step is the alkylation of fluorene to introduce the hexyl groups at the 9th position. This is followed by bromination at the 2nd and 7th positions to form 9,9-Dihexyl-2,7-dibromofluorene. The final step involves a Heck coupling reaction to introduce the vinyl groups at the 2nd and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
9,9-Dihexyl-2,7-divinylfluorene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The bromine atoms in the intermediate 9,9-Dihexyl-2,7-dibromofluorene can be substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted fluorene derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used
Scientific Research Applications
9,9-Dihexyl-2,7-divinylfluorene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of PLEDs and OLEDs due to its excellent electroluminescent properties and high charge-carrier mobility
Mechanism of Action
The mechanism of action of 9,9-Dihexyl-2,7-divinylfluorene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through the conjugated polymer matrix. The presence of hexyl groups enhances the solubility and processability of the compound, while the vinyl groups contribute to the conjugation and electronic properties. The compound interacts with other components in the device to facilitate the emission of light when an electric field is applied .
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctyl-2,7-divinylfluorene: Similar structure with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: Intermediate compound with bromine atoms instead of vinyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Similar structure with octyl groups and bromine atoms
Uniqueness
9,9-Dihexyl-2,7-divinylfluorene is unique due to its combination of hexyl and vinyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in PLEDs and OLEDs, where efficient charge transport and light emission are crucial .
Properties
CAS No. |
203927-95-1 |
|---|---|
Molecular Formula |
C29H38 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2,7-bis(ethenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C29H38/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h7-8,15-18,21-22H,3-6,9-14,19-20H2,1-2H3 |
InChI Key |
FNXQGHXCHQBMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)


![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)


![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


